molecular formula C10H12N2O B13879737 Indan-2-carboxylic acid hydrazide

Indan-2-carboxylic acid hydrazide

Cat. No.: B13879737
M. Wt: 176.21 g/mol
InChI Key: OSMCGCBPBAWGMD-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-2-carbohydrazide is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a hydrazide functional group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-2-carbohydrazide typically involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

2,3-dihydro-1H-indene-2-carboxylic acid+hydrazine hydrate2,3-dihydro-1H-indene-2-carbohydrazide+water\text{2,3-dihydro-1H-indene-2-carboxylic acid} + \text{hydrazine hydrate} \rightarrow \text{2,3-dihydro-1H-indene-2-carbohydrazide} + \text{water} 2,3-dihydro-1H-indene-2-carboxylic acid+hydrazine hydrate→2,3-dihydro-1H-indene-2-carbohydrazide+water

Industrial Production Methods: Industrial production of 2,3-dihydro-1H-indene-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-indene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

2,3-Dihydro-1H-indene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

    2,3-Dihydro-1H-indene-2-carboxylic acid: The precursor in the synthesis of 2,3-dihydro-1H-indene-2-carbohydrazide.

    Indane: A related compound with a similar indene ring system but lacking the hydrazide group.

    Hydrazides: Other hydrazide derivatives with different aromatic or aliphatic backbones.

Uniqueness: 2,3-Dihydro-1H-indene-2-carbohydrazide is unique due to the combination of the indene ring system and the hydrazide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1H-indene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-12-10(13)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMCGCBPBAWGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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